Cas no 2229303-25-5 (2-methoxy-5-nitrophenyl sulfamate)

2-methoxy-5-nitrophenyl sulfamate 化学的及び物理的性質
名前と識別子
-
- 2-methoxy-5-nitrophenyl sulfamate
- EN300-2005128
- 2229303-25-5
-
- インチ: 1S/C7H8N2O6S/c1-14-6-3-2-5(9(10)11)4-7(6)15-16(8,12)13/h2-4H,1H3,(H2,8,12,13)
- InChIKey: APIGMFCSEVBXMC-UHFFFAOYSA-N
- ほほえんだ: S(N)(=O)(=O)OC1C=C(C=CC=1OC)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 248.01030715g/mol
- どういたいしつりょう: 248.01030715g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 345
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 133Ų
2-methoxy-5-nitrophenyl sulfamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2005128-0.1g |
2-methoxy-5-nitrophenyl sulfamate |
2229303-25-5 | 0.1g |
$904.0 | 2023-09-16 | ||
Enamine | EN300-2005128-1.0g |
2-methoxy-5-nitrophenyl sulfamate |
2229303-25-5 | 1g |
$1029.0 | 2023-05-23 | ||
Enamine | EN300-2005128-5.0g |
2-methoxy-5-nitrophenyl sulfamate |
2229303-25-5 | 5g |
$2981.0 | 2023-05-23 | ||
Enamine | EN300-2005128-0.05g |
2-methoxy-5-nitrophenyl sulfamate |
2229303-25-5 | 0.05g |
$864.0 | 2023-09-16 | ||
Enamine | EN300-2005128-0.25g |
2-methoxy-5-nitrophenyl sulfamate |
2229303-25-5 | 0.25g |
$946.0 | 2023-09-16 | ||
Enamine | EN300-2005128-2.5g |
2-methoxy-5-nitrophenyl sulfamate |
2229303-25-5 | 2.5g |
$2014.0 | 2023-09-16 | ||
Enamine | EN300-2005128-5g |
2-methoxy-5-nitrophenyl sulfamate |
2229303-25-5 | 5g |
$2981.0 | 2023-09-16 | ||
Enamine | EN300-2005128-10g |
2-methoxy-5-nitrophenyl sulfamate |
2229303-25-5 | 10g |
$4421.0 | 2023-09-16 | ||
Enamine | EN300-2005128-0.5g |
2-methoxy-5-nitrophenyl sulfamate |
2229303-25-5 | 0.5g |
$987.0 | 2023-09-16 | ||
Enamine | EN300-2005128-10.0g |
2-methoxy-5-nitrophenyl sulfamate |
2229303-25-5 | 10g |
$4421.0 | 2023-05-23 |
2-methoxy-5-nitrophenyl sulfamate 関連文献
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
2-methoxy-5-nitrophenyl sulfamateに関する追加情報
Recent Advances in the Study of 2-Methoxy-5-Nitrophenyl Sulfamate (CAS: 2229303-25-5)
In recent years, the compound 2-methoxy-5-nitrophenyl sulfamate (CAS: 2229303-25-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfamate derivative has shown promising potential in various therapeutic applications, particularly in enzyme inhibition and drug development. The unique structural features of this compound, including its nitro and methoxy functional groups, contribute to its biological activity and make it a valuable candidate for further investigation.
Recent studies have focused on elucidating the mechanism of action of 2-methoxy-5-nitrophenyl sulfamate, particularly its role as a potent inhibitor of sulfatase enzymes. Sulfatases play a critical role in the regulation of steroid metabolism and signaling pathways, and their dysregulation has been implicated in various diseases, including cancer and endocrine disorders. The inhibitory activity of 2-methoxy-5-nitrophenyl sulfamate against these enzymes positions it as a potential therapeutic agent for targeting such conditions.
One of the key findings from recent research is the compound's ability to selectively inhibit steroid sulfatase (STS), an enzyme responsible for the hydrolysis of steroid sulfates. STS overexpression has been linked to hormone-dependent cancers, such as breast and prostate cancer. In vitro and in vivo studies have demonstrated that 2-methoxy-5-nitrophenyl sulfamate effectively reduces STS activity, leading to decreased levels of active steroids and subsequent inhibition of cancer cell proliferation. These findings highlight its potential as a novel anti-cancer agent.
In addition to its therapeutic potential, recent studies have also explored the pharmacokinetic properties of 2-methoxy-5-nitrophenyl sulfamate. Investigations into its absorption, distribution, metabolism, and excretion (ADME) profiles have provided valuable insights into its bioavailability and stability. These studies are crucial for optimizing its formulation and dosing regimens in future clinical applications.
Furthermore, structural-activity relationship (SAR) studies have been conducted to identify modifications that could enhance the compound's efficacy and reduce potential side effects. Researchers have synthesized various analogs of 2-methoxy-5-nitrophenyl sulfamate and evaluated their inhibitory activity against sulfatases. These efforts aim to develop next-generation sulfatase inhibitors with improved selectivity and potency.
In conclusion, the latest research on 2-methoxy-5-nitrophenyl sulfamate (CAS: 2229303-25-5) underscores its significant potential in the development of novel therapeutics, particularly for hormone-dependent cancers and other diseases involving sulfatase dysregulation. Ongoing studies continue to explore its mechanisms, optimize its properties, and expand its applications, paving the way for future clinical trials and drug development efforts.
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